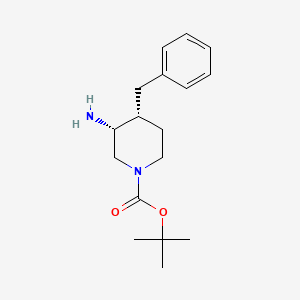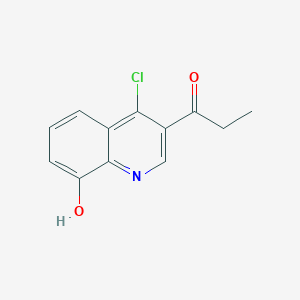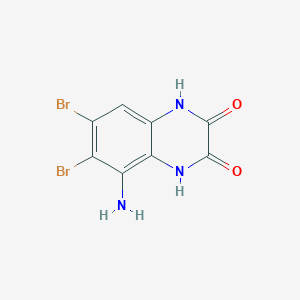![molecular formula C20H21NO5 B8398095 methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate](/img/structure/B8398095.png)
methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate
Descripción general
Descripción
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is a complex organic compound that features a pyrrolidinone ring, a benzoate ester, and a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst such as sulfuric acid.
Etherification: The phenylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the ester group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-4-phenylmethoxy-benzoate
- Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-methoxy-benzoate
- Ethyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate
Uniqueness
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is unique due to the specific positioning of the phenylmethoxy group and the ester functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H21NO5 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl 3-(1-methyl-2-oxopyrrolidin-3-yl)oxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C20H21NO5/c1-21-9-8-18(19(21)22)26-17-11-15(20(23)24-2)10-16(12-17)25-13-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 |
Clave InChI |
VIRCJHXCIJZYFM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1=O)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone](/img/structure/B8398014.png)








![(R)-2-[(5-bromo-2-chloropyrimidin-4-yl)amino]propanal](/img/structure/B8398075.png)



![5-Methylpyrazolo [1,5-a]pyrimidine-7-thiol](/img/structure/B8398104.png)
